

Spectroscopic Profile of 2-Ethylacrolein: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethylacrolein

Cat. No.: B1207793

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethylacrolein** (CAS No. 922-63-4), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable information for researchers, scientists, and professionals in drug development.

Molecular and Physical Properties

2-Ethylacrolein, also known as 2-Methylenebutanal, has the molecular formula C_5H_8O and a molecular weight of 84.12 g/mol ^{[1][2][3][4][5]} It is a colorless liquid with a pungent odor ^[2] Key physical properties are summarized below.

Property	Value
Molecular Formula	C_5H_8O ^{[3][4][5]}
Molecular Weight	84.12 g/mol ^{[1][2]}
IUPAC Name	2-methylenebutanal ^[2]
Boiling Point	92-93 °C ^[6]
Density	0.859 g/mL at 25 °C ^[6]
Refractive Index	$n_{20/D}$ 1.425 ^[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **2-Ethylacrolein** are presented below.

^1H NMR Data

The proton NMR spectrum provides information about the different types of protons in the molecule and their connectivity.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly provided in search results			

^{13}C NMR Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
Data not explicitly provided in search results	

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Ethylacrolein** shows characteristic absorption bands for its aldehyde and alkene functionalities.

Wavenumber (cm ⁻¹)	Assignment
Data not explicitly provided in search results	C=O stretch (aldehyde)
Data not explicitly provided in search results	C=C stretch (alkene)
Data not explicitly provided in search results	C-H stretch (alkene)
Data not explicitly provided in search results	C-H stretch (alkane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2-Ethylacrolein** is characterized by its molecular ion peak and several key fragment ions.[3]

m/z	Relative Intensity	Assignment
84	Data not explicitly provided in search results	[M] ⁺ (Molecular Ion)[5]
55	Data not explicitly provided in search results	[M-CHO] ⁺ or other fragments[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[1]

IR Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **2-Ethylacrolein**, the spectrum can be acquired by placing a thin layer of the

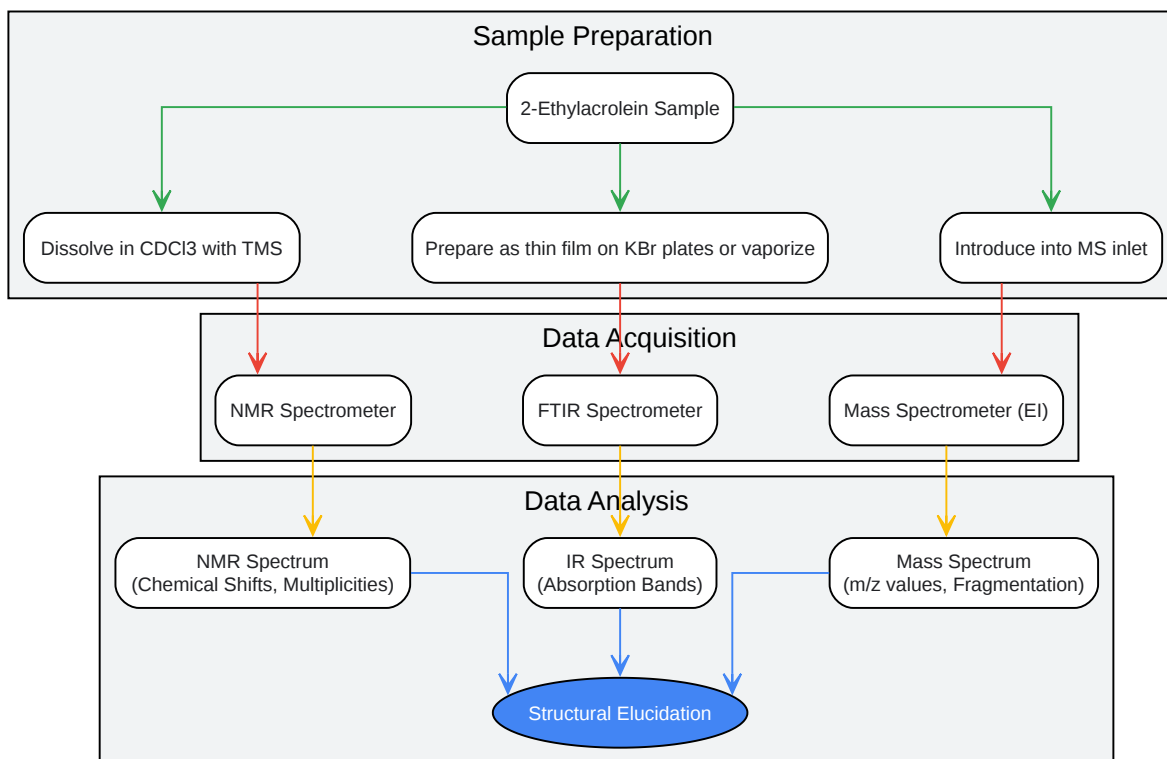
neat liquid between two potassium bromide (KBr) plates.^{[1][2]} Alternatively, a vapor phase IR spectrum can be obtained.^{[1][2]}

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.^[3] The sample is introduced into the instrument, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.

Spectroscopic Data Acquisition and Analysis Workflow

The general workflow for acquiring and analyzing spectroscopic data for a chemical compound like **2-Ethylacrolein** is illustrated in the diagram below.



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Caption: Workflow for Spectroscopic Analysis of **2-Ethylacrolein**.

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References

- 1. [spectrabase.com](https://www.spectrabase.com) [spectrabase.com]

- 2. Ethylacrolein | C₅H₈O | CID 70203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Ethylacrolein [webbook.nist.gov]
- 4. 2-Ethylacrolein [webbook.nist.gov]
- 5. 2-Ethylacrolein, 90% Technical Grade [benchchem.com]
- 6. 2-Ethylacrolein hydroquinone stabilizer 922-63-4 [sigmaaldrich.com]
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